molecular formula C12H11ClN2O4 B2827297 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid CAS No. 339101-05-2

5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid

Cat. No.: B2827297
CAS No.: 339101-05-2
M. Wt: 282.68
InChI Key: SOUMEGUWYCUZRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form the amide intermediate. This intermediate is then subjected to cyclization reactions to form the isoxazole ring . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate protein function through covalent binding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid is unique due to its specific combination of a chlorobenzoyl group and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications, particularly in the study of protein interactions and modifications .

Properties

IUPAC Name

5-[[(2-chlorobenzoyl)amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-9-4-2-1-3-8(9)11(16)14-6-7-5-10(12(17)18)15-19-7/h1-4,7H,5-6H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUMEGUWYCUZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)O)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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